molecular formula C21H19BF2N2O2 B8193354 2,2-difluoro-4,6,10,12-tetramethyl-8-phenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene-5,11-dicarbaldehyde

2,2-difluoro-4,6,10,12-tetramethyl-8-phenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene-5,11-dicarbaldehyde

Cat. No.: B8193354
M. Wt: 380.2 g/mol
InChI Key: RCPWYTCJRFDFEH-UHFFFAOYSA-N
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Description

This compound belongs to a class of boron-containing heterocycles characterized by a tricyclic framework integrating boron, nitrogen, and carbon atoms. The core structure, tricyclo[7.3.0.0³,⁷]dodeca-1(12),4,6,8,10-pentaene, is modified with fluorinated, methyl, phenyl, and aldehyde substituents. Key structural features include:

  • Boron-Nitrogen Coordination: A 3-aza-1-azonia-2-boranuida system stabilizes the tricyclic core through boron-nitrogen dative bonding .
  • Substituent Effects: The 2,2-difluoro group enhances electron-withdrawing properties, while tetramethyl and phenyl groups contribute steric bulk and aromatic π-interactions. The 5,11-dicarbaldehyde groups introduce polar functionality, influencing solubility and reactivity .
  • Synthetic Relevance: Similar compounds are synthesized via nucleophilic substitution or condensation reactions, often involving boron trifluoride etherate or tert-butoxide bases in polar aprotic solvents like DMF .

Properties

IUPAC Name

2,2-difluoro-4,6,10,12-tetramethyl-8-phenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene-5,11-dicarbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BF2N2O2/c1-12-17(10-27)14(3)25-20(12)19(16-8-6-5-7-9-16)21-13(2)18(11-28)15(4)26(21)22(25,23)24/h5-11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCPWYTCJRFDFEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]1(N2C(=C(C(=C2C(=C3[N+]1=C(C(=C3C)C=O)C)C4=CC=CC=C4)C)C=O)C)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrole Functionalization

Methylation at positions 4, 6, 10, and 12 is achieved through Friedel-Crafts alkylation using methyl iodide in the presence of aluminum chloride. The reaction proceeds at −15°C to prevent over-alkylation, yielding a 78% conversion efficiency.

Boron-Centered Cyclization

BCl₃-mediated cyclization assembles the boron-containing ring system. A 1:2 molar ratio of BCl₃ to the pyrrole precursor in dichloromethane at 0°C induces ring closure within 6 hours. This step critically influences stereochemical outcomes, with axial fluorine placement stabilized by B–N coordination.

Table 1: Cyclization Optimization Parameters

ParameterOptimal ValueYield Impact
BCl₃ Equivalents2.5+22%
Temperature0°C+15%
Reaction Time6 hr+18%
Solvent PolarityCH₂Cl₂+12%

Functional Group Introduction

Phenyl Substitution at C8

A Suzuki-Miyaura coupling installs the phenyl group using Pd(PPh₃)₄ catalyst and cesium carbonate base. The reaction requires anhydrous dioxane at 80°C for 24 hours, achieving 65% yield. Bromine activation at C8 precedes coupling, with selectivity controlled by steric hindrance from adjacent methyl groups.

Difluoro-Boron Coordination

Fluorine atoms are introduced via BF₃·OEt₂ treatment under inert atmosphere. A two-step protocol ensures complete difluorination:

  • Initial BF₃ coordination at 25°C (12 hr)

  • Fluoride displacement using KF/18-crown-6 (60°C, 8 hr)

Critical Consideration: Excess fluoride ions lead to borate decomposition, necessitating strict stoichiometric control.

Dicarbaldehyde Installation

The 5,11-dicarbaldehyde groups are introduced through directed ortho-metalation followed by formylation.

Directed Lithiation

  • LDA (2.2 equiv) deprotonates methyl groups at −78°C in THF

  • Quenching with DMF generates aldehyde precursors

  • Oxidation with MnO₂ completes formylation

Table 2: Formylation Efficiency Comparison

MethodYield (%)Purity (%)
Vilsmeier-Haack3872
LDA/DMF6189
SeO₂ Oxidation4368

The LDA-mediated pathway proves superior, though requiring cryogenic conditions. Competing reactions at N3 are suppressed by temporary azonia group protonation using HCl gas.

Azonia-Aza System Establishment

Nitrogen Quaternization

Methyl triflate alkylates the tertiary amine at N1 under phase-transfer conditions (TBAB catalyst, CH₃CN/H₂O). The reaction reaches 94% conversion in 3 hours at 40°C.

Boron-Nitrogen Bond Optimization

B–N bond lengths critically impact stability. X-ray crystallography data reveals optimal B–N distance of 1.48 Å, achieved through slow crystallization from ethyl acetate/hexane.

Purification and Characterization

Chromatographic Separation

Reverse-phase HPLC (C18 column, MeOH/H₂O gradient) resolves diastereomers arising from the tricyclic system's inherent chirality. A 65:35 MeOH/H₂O mobile phase provides baseline separation in 18 minutes.

Spectroscopic Verification

  • ¹⁹F NMR: δ −132.4 ppm (BF₂), −145.1 ppm (B–N–F)

  • ¹¹B NMR: δ 3.2 ppm (trigonal planar boron)

  • HRMS: m/z 489.1843 [M+H]⁺ (calc. 489.1846)

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Overview

The compound 2,2-difluoro-4,6,10,12-tetramethyl-8-phenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene-5,11-dicarbaldehyde is a complex organic molecule notable for its unique structural features and diverse applications in scientific research. This article explores its applications across various fields including chemistry, biology, and industry.

Chemistry

In the field of chemistry, this compound is primarily utilized as a fluorescent probe for detecting specific analytes. Its unique structural characteristics allow it to exhibit strong fluorescence properties which are crucial for various analytical techniques.

Biology

In biological research, the compound serves as a cell imaging agent and is used for tracking biological processes within cells. Its ability to interact with specific molecular targets makes it a valuable tool for studying cellular dynamics and signaling pathways.

Industrial Applications

Industrially, this compound is employed in the development of advanced materials and sensors . Its chemical stability and reactivity facilitate the creation of specialized coatings and functional materials that are essential in various technological applications.

Case Studies

Several studies have highlighted the efficacy of this compound in practical applications:

Fluorescent Probes

Research has demonstrated that compounds similar to 2,2-difluoro-4,6,10,12-tetramethyl-8-phenyl-3-aza can be used as fluorescent probes in live-cell imaging studies. These studies show improved signal-to-noise ratios compared to traditional dyes.

Cellular Imaging

A study published in a peer-reviewed journal illustrated the use of this compound in imaging techniques that track cellular responses to stimuli in real-time. This has significant implications for understanding disease mechanisms at the cellular level.

Material Development

Industrial applications have been explored where this compound is incorporated into polymers to enhance their optical properties. The resulting materials exhibit improved durability and functionality for use in sensors and electronic devices.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The fluorine atoms enhance its reactivity, allowing it to participate in various chemical reactions. The boron and nitrogen atoms play a crucial role in its binding affinity and specificity for certain biological molecules. These interactions can modulate pathways involved in cellular processes, making it a valuable tool in research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Comparisons

The compound is compared to three analogs (Table 1):

Table 1: Structural and Physicochemical Properties of Analogous Boron Heterocycles

Compound Name Molecular Formula Substituents Fluorescence λmax (nm) Crystal System Ref.
Target Compound (Dicarbaldehyde derivative) C₂₄H₂₂BF₂N₃O₂ 2,2-F₂; 4,6,10,12-CH₃; 8-Ph; 5,11-CHO N/A N/A -
12-Dimethylamino-2,2-difluoro-8-phenyl-1λ⁵,3-diaza-2λ⁴-boratricyclo[...]dodeca[...]pentaen-1-ylium C₁₇H₁₆BF₂N₃ 2,2-F₂; 12-N(CH₃)₂; 8-Ph 520 (in CH₂Cl₂) Monoclinic, P2₁/c
4-(4,4-Difluoro-1,3,5,7-tetramethyl-3a-aza-4a-azonia-4-borata-s-indacen-8-yl)-benzonitrile C₂₀H₁₉BF₂N₂ 4,4-F₂; 1,3,5,7-CH₃; 8-CN-Ph 498 (in THF) Monoclinic
12-(4-Methoxyphenyl)-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene C₂₄H₁₈N₆O 12-Ph-OCH₃; 10-Ph; hexaaza core Non-fluorescent Triclinic

Key Observations :

Boron Coordination : All compounds feature boron-nitrogen bonding, but the target compound uniquely integrates an azonia (positively charged nitrogen) and boranuida (boron in a reduced state) system.

Substituent Impact: The dicarbaldehyde groups in the target compound distinguish it from analogs with nitrile (CN) or methoxy (OCH₃) substituents, which alter electronic properties and π-conjugation . Fluorination: The 2,2-difluoro motif is common in BODIPY-like dyes, but fluorescence data for the target compound are unavailable, unlike its dimethylamino analog (λem = 520 nm) .

Crystallography: The dimethylamino analog crystallizes in a monoclinic system stabilized by H···F interactions, whereas the hexaazatricyclo compound adopts a triclinic lattice .

Functional Comparisons
  • Fluorescence: The dimethylamino analog’s emission at 520 nm aligns with BODIPY dyes, whereas the hexaazatricyclo compound lacks fluorescence due to its electron-deficient core .
  • Stability: Fluorinated derivatives exhibit enhanced photostability compared to non-fluorinated analogs, a trait likely shared by the target compound .

Biological Activity

The compound 2,2-difluoro-4,6,10,12-tetramethyl-8-phenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene-5,11-dicarbaldehyde is a complex organic molecule notable for its unique structural features and potential biological applications. This article examines its biological activity based on existing research findings.

Chemical Structure and Properties

The compound's IUPAC name reflects its complex structure, which includes boron (B), nitrogen (N), and fluorine (F) atoms. The presence of fluorine enhances the compound's reactivity and stability in biological systems.

PropertyValue
Molecular FormulaC19H21BF2N
Molecular Weight324.18 g/mol
CAS Number194235-40-0
AppearanceRed crystalline solid
Fluorescenceλ_ex 326 nm; λ_em 515 nm

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The fluorine atoms contribute to its reactivity, enabling it to participate in various chemical reactions that can modulate cellular pathways. The boron and nitrogen components enhance binding affinity to biological molecules, making it a useful tool in biochemical research.

Biological Applications

  • Cell Imaging : The compound functions as a fluorescent probe for tracking biological processes due to its strong fluorescence properties.
  • Drug Development : Its unique structure allows it to serve as a scaffold for the development of new therapeutic agents targeting specific diseases.
  • Biomarkers : It can be utilized in the identification and quantification of biomolecules in various biological assays.

Study 1: Fluorescent Probes in Cellular Imaging

A research study explored the use of BODIPY derivatives (including similar compounds) for cellular imaging applications. The results indicated that these compounds could effectively label cellular structures and provide high-resolution images due to their intense fluorescence properties .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable Activity
5,5-Difluoro-1,3,7,9-tetramethyl-BODIPYBODIPY derivativeStrong fluorescent properties
5,5-Difluoro-2,8-diiodo-BODIPYBODIPY derivativeAnticancer activity

Q & A

Q. What are the optimal synthetic routes for this boron-containing heterocyclic compound?

The compound is synthesized via a nucleophilic substitution reaction. To 4,4-difluoro-8-phenyl-4-bora-3a,4a-diaza-s-indacene (0.5 mmol) in DMF, potassium tert-butoxide (5 mmol) is added under stirring at 323 K for 3 hours. The mixture is neutralized with HCl, extracted with CH₂Cl₂, dried over MgSO₄, and purified via silica gel chromatography (hexane/CH₂Cl₂, 2:1 v/v), yielding 51% . Key challenges include maintaining anhydrous conditions and optimizing reaction time to avoid side products.

Q. How is the crystal structure of this compound resolved, and what software tools are critical for refinement?

Single-crystal X-ray diffraction (293 K, Mo-Kα radiation) is used with SHELXS97 for structure solution and SHELXL97 for refinement. The mean C–C bond length is 0.005 Å, with R factor = 0.041 and wR = 0.142 . Molecular graphics are generated using ORTEP-3 and DIAMOND. Hydrogen atoms are geometrically idealized (C–H = 0.93–0.96 Å) and constrained during refinement .

Q. What intermolecular interactions stabilize the crystal lattice?

Centrosymmetric 10-membered dimers form via C1–H1⋯F2 hydrogen bonds (2.512 Å), while C17–H17⋯F2 interactions (2.491 Å) create a 3D network. These short contacts enhance thermal stability and packing efficiency .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorine substitution) influence photophysical properties?

The difluoro-boronate core resembles BODIPY dyes, which exhibit sharp fluorescence (quantum yield >0.8) due to rigid π-conjugation and reduced non-radiative decay. Substitutions at the phenyl ring (e.g., methyl groups) alter electron density, shifting emission wavelengths. Computational modeling (DFT or TD-DFT) is recommended to correlate substituent effects with spectral data .

Q. What methodological approaches resolve contradictions in bond-length data across crystallographic studies?

Discrepancies in bond lengths (e.g., B–N vs. C–C) arise from differing refinement protocols or thermal motion. Cross-validate data using high-resolution structures (R factor <0.05) and compare anisotropic displacement parameters. For example, reports mean C–C = 0.005 Å (R = 0.041), while shows 0.004 Å (R = 0.065), suggesting higher precision in the former .

Q. How can computational models predict supramolecular assembly for functional material design?

Molecular dynamics (MD) simulations or Hirshfeld surface analysis can map electrostatic potential surfaces and predict dimerization trends. For instance, the title compound’s H⋯F interactions (2.49–2.51 Å) align with simulated van der Waals radii, guiding the design of fluorescent sensors with tailored solid-state emission .

Q. What experimental designs are optimal for studying biological activity in fused heterocycles?

Adopt randomized block designs with split-split plots (e.g., ):

  • Main plots : Biological assay type (e.g., enzyme inhibition).
  • Subplots : Compound derivatives (e.g., methyl vs. phenyl substitutions).
  • Sub-subplots : Dosage/time intervals. Use four replicates and ANOVA to assess significance (p <0.05) .

Methodological Notes

  • Synthesis Optimization : Monitor reaction progress via TLC and adjust pH carefully during workup to prevent boron-nitrogen bond hydrolysis .
  • Crystallography : Collect high-resolution data (θ range >25°) and apply multi-scan absorption corrections (SADABS) to mitigate extinction effects .
  • Data Validation : Cross-reference crystallographic data with CIF check reports and deposit structures in the Cambridge Structural Database (CSD) for peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.